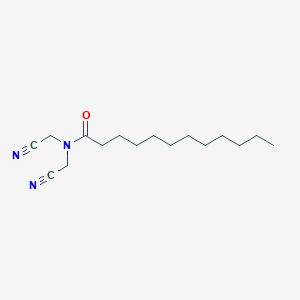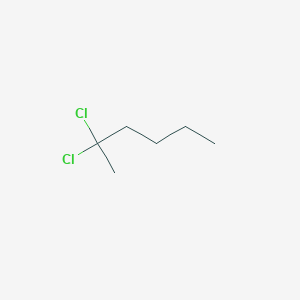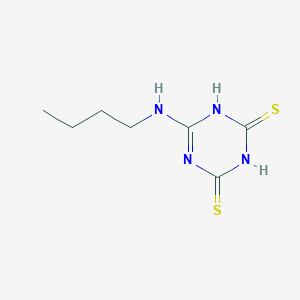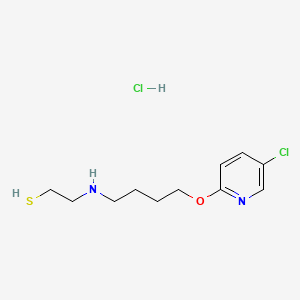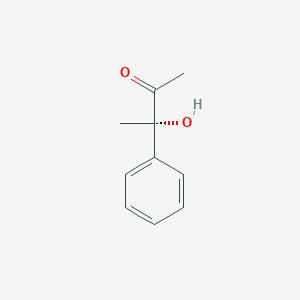
(3S)-3-Hydroxy-3-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Hydroxy-3-phenylbutan-2-one: is an organic compound with a chiral center at the third carbon. This compound is known for its unique structural features, which include a hydroxyl group and a phenyl group attached to the same carbon atom. It is often used in various chemical and pharmaceutical applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy-3-phenylbutan-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with acetaldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, using a chiral catalyst can help in obtaining the desired enantiomer with high purity. The reaction conditions are optimized to ensure high yield and selectivity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Hydroxy-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed:
Oxidation: (3S)-3-Oxo-3-phenylbutan-2-one.
Reduction: (3S)-3-Hydroxy-3-phenylbutane-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3S)-3-Hydroxy-3-phenylbutan-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxyl and phenyl groups. It serves as a model substrate in enzymology studies.
Medicine: The compound is explored for its potential therapeutic properties. It can be used in the synthesis of pharmaceutical agents that target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which (3S)-3-Hydroxy-3-phenylbutan-2-one exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, the hydroxyl group can form hydrogen bonds with active site residues, facilitating catalysis. The phenyl group can engage in π-π interactions, stabilizing the transition state.
Comparación Con Compuestos Similares
(3R)-3-Hydroxy-3-phenylbutan-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Hydroxy-3-phenylbutan-2-one: The racemic mixture containing both enantiomers.
3-Phenylbutan-2-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness: (3S)-3-Hydroxy-3-phenylbutan-2-one is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of both hydroxyl and phenyl groups makes it versatile in various chemical transformations and applications.
Propiedades
Número CAS |
42843-19-6 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-7,12H,1-2H3/t10-/m1/s1 |
Clave InChI |
IBWFPYRVHYLXEU-SNVBAGLBSA-N |
SMILES isomérico |
CC(=O)[C@](C)(C1=CC=CC=C1)O |
SMILES canónico |
CC(=O)C(C)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)

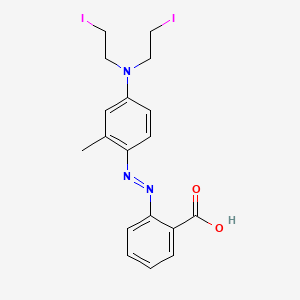


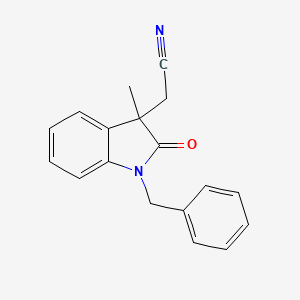
![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)

